TAN 420C

Description

Properties

IUPAC Name |

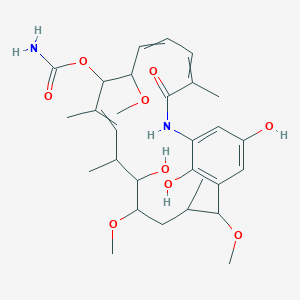

(13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl) carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXSABHHRSWSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydro-herbimycin B: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydro-herbimycin B, a benzoquinone ansamycin, is a derivative of the well-characterized Hsp90 inhibitor, herbimycin. While specific research on dihydro-herbimycin B is limited, its mechanism of action is strongly inferred to mirror that of its parent compounds, primarily through the inhibition of Heat Shock Protein 90 (Hsp90). This inhibition leads to the destabilization and subsequent degradation of a multitude of oncogenic client proteins, thereby disrupting key signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. This technical guide consolidates the current understanding of the herbimycin class of molecules, applying this knowledge to elucidate the probable mechanism of action of dihydro-herbimycin B and providing a framework for its further investigation.

Core Mechanism of Action: Hsp90 Inhibition

The principal mechanism of action for the herbimycin family, and by extension dihydro-herbimycin B, is the direct inhibition of Hsp90. Hsp90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are essential components of oncogenic signaling pathways.

Dihydro-herbimycin B is presumed to bind to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding prevents the chaperone from adopting its active conformation, leading to a cascade of events culminating in the degradation of its client proteins via the ubiquitin-proteasome pathway.

Signaling Pathway of Hsp90 Inhibition by Dihydro-herbimycin B

Caption: Inhibition of the Hsp90 chaperone cycle by dihydro-herbimycin B.

Downstream Effects on Oncogenic Signaling Pathways

The inhibition of Hsp90 by dihydro-herbimycin B results in the degradation of numerous client proteins, leading to the simultaneous disruption of multiple oncogenic signaling pathways. The two primary pathways affected are the Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Disruption of the Raf/MEK/ERK Pathway

Key components of the Raf/MEK/ERK pathway, including Raf-1 and mutant B-Raf, are Hsp90 client proteins. Their degradation leads to the suppression of downstream signaling, which is critical for cell proliferation and survival.

Caption: Dihydro-herbimycin B-mediated degradation of Raf kinases.

Inhibition of the PI3K/Akt/mTOR Pathway

Akt (Protein Kinase B) is another critical Hsp90 client protein. Its degradation upon Hsp90 inhibition by dihydro-herbimycin B disrupts the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and survival.

Caption: Dihydro-herbimycin B-mediated degradation of Akt.

Quantitative Data

Specific quantitative data for dihydro-herbimycin B is not extensively available in the public domain. However, data from its close analogue, dihydroherbimycin A, provides valuable insights.

| Compound | Assay | Result (IC50) |

| Dihydroherbimycin A | DPPH Radical-Scavenging | 1.3 µM[1] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the mechanism of action of dihydro-herbimycin B.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Workflow:

Caption: Workflow for determining Hsp90 ATPase inhibition.

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human Hsp90α with assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Compound Addition: Add varying concentrations of dihydro-herbimycin B or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add a solution of ATP to each well to a final concentration of 1 mM to start the reaction.

-

Incubation: Incubate the plate at 37°C for 3-4 hours.

-

Detection: Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: Calculate the percentage of Hsp90 ATPase activity inhibition for each concentration of dihydro-herbimycin B and determine the IC50 value.

Client Protein Degradation Assay (Western Blot)

This assay is used to confirm that Hsp90 inhibition leads to the degradation of its client proteins in a cellular context.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, SK-Br-3) and allow them to adhere. Treat the cells with various concentrations of dihydro-herbimycin B for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., Raf-1, Akt, HER2) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the extent of client protein degradation at different concentrations of dihydro-herbimycin B.

Cell Viability/Cytotoxicity Assay

This assay determines the effect of dihydro-herbimycin B on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of dihydro-herbimycin B and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Conclusion

Dihydro-herbimycin B is a promising compound that likely exerts its anticancer effects through the inhibition of Hsp90. This leads to the degradation of key oncoproteins and the disruption of critical signaling pathways, ultimately resulting in decreased cell proliferation and survival. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its mechanism of action, which is essential for its further development as a potential therapeutic agent. Further research is warranted to determine the specific binding affinity and cytotoxic potency of dihydro-herbimycin B against a panel of cancer cell lines.

References

An In-Depth Technical Guide to the Biosynthesis of Dihydro-herbimycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of dihydro-herbimycin B, a benzoquinone ansamycin with potential applications in drug development. This document details the biosynthetic pathway, key enzymatic steps, and the producing microorganism. It also includes detailed experimental protocols for fermentation and purification, quantitative data where available, and visualizations of the biosynthetic process.

Introduction

Dihydro-herbimycin B is a saturated analog of the well-known Hsp90 inhibitor, herbimycin A. It belongs to the ansamycin family of natural products, characterized by an aliphatic chain that forms a bridge (ansa) between two non-adjacent positions of an aromatic nucleus. The biological activity of these compounds is often linked to their ability to inhibit key cellular processes, making them attractive scaffolds for drug discovery. Dihydro-herbimycin B is known to be produced by Streptomyces sp. RM-7-15 and is structurally synonymous with dihydroherbimycin A (also known as TAN 420E).[1][2] The saturation of the C8-C9 double bond in the ansa-chain distinguishes it from herbimycin A and may influence its biological activity and pharmacokinetic properties.

Biosynthetic Pathway of the Herbimycin Core

The biosynthesis of the herbimycin scaffold, shared by both herbimycin A and dihydro-herbimycin B, originates from the precursor 3-amino-5-hydroxybenzoic acid (AHBA). The assembly of the polyketide chain is carried out by a Type I modular polyketide synthase (PKS) system. The proposed pathway for the formation of the herbimycin macrocycle is detailed below.

Precursor Synthesis and Polyketide Chain Assembly

The biosynthesis is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The subsequent elongation of the polyketide chain is catalyzed by a series of PKS modules, each responsible for the addition of a specific extender unit (malonyl-CoA or methylmalonyl-CoA) and for the reductive processing of the growing chain.

The logical flow of the initial stages of herbimycin biosynthesis can be visualized as follows:

Caption: Initial steps of herbimycin core biosynthesis.

The Formation of Dihydro-herbimycin B: A Putative Reduction Step

The key structural difference between herbimycin A and dihydro-herbimycin B is the saturation of the C8-C9 double bond. This suggests the action of a reductase enzyme during or after the assembly of the polyketide chain. While the complete genome of Streptomyces sp. RM-7-15, the known producer of dihydro-herbimycin B, is not publicly available, the biosynthetic gene cluster for herbimycin A in Streptomyces hygroscopicus provides a template for understanding this process.

It is hypothesized that a specific enoyl reductase (ER) domain within one of the PKS modules, or a discrete reductase enzyme acting post-PKS, is responsible for this reduction. In the herbimycin A biosynthetic gene cluster, the PKS modules contain various reductive domains (ketoreductase, dehydratase, and enoyl reductase). The activity or inactivity of these domains dictates the final structure of the polyketide chain. The presence and activity of an ER domain in the specific module responsible for the C8-C9 unit would lead to the saturated bond seen in dihydro-herbimycin B.

The proposed final step in the formation of the dihydro-herbimycin B backbone is illustrated below:

Caption: Putative reduction step in dihydro-herbimycin B biosynthesis.

Quantitative Data

Currently, there is limited specific quantitative data available in the literature regarding the production titers of dihydro-herbimycin B. However, studies on the production of related ansamycins by Streptomyces species provide a general framework for expected yields.

| Parameter | Value | Reference |

| Producing Organism | Streptomyces sp. RM-7-15 | [1][2] |

| Precursor Unit | 3-Amino-5-hydroxybenzoic acid (AHBA) | Inferred from herbimycin A biosynthesis |

| Final Product (from 8L fermentation) | Not explicitly quantified for dihydro-herbimycin B alone. A total of 14.32 g of crude extract was obtained from the culture broth. | [1] |

Experimental Protocols

The following protocols are based on the methods described for the fermentation of Streptomyces sp. RM-7-15 and the isolation of dihydroherbimycin A (TAN 420E).[1]

Fermentation of Streptomyces sp. RM-7-15

Objective: To cultivate Streptomyces sp. RM-7-15 for the production of dihydro-herbimycin B.

Materials:

-

Streptomyces sp. RM-7-15 culture

-

M2-agar plates (per liter: 10.0 g glucose, 10.0 g malt extract, 4.0 g yeast extract, 15.0 g agar)

-

Seed culture medium (Medium A) (per liter: 20.0 g soluble starch, 10.0 g glucose, 5.0 g peptone, 5.0 g yeast extract, 4.0 g NaCl, 0.5 g K2HPO4, 0.5 g MgSO4·7H2O, 2.0 g CaCO3)

-

Production fermentation medium (Medium A)

-

250 mL Erlenmeyer baffled flasks

-

8 L fermenter

Procedure:

-

Cultivate Streptomyces sp. RM-7-15 on M2-agar plates at 28 °C for 3 days.[1]

-

Inoculate four 250 mL Erlenmeyer baffled flasks, each containing 50 mL of Medium A, with agar chunks from the fully-grown plates.[1]

-

Incubate the seed cultures at 28 °C with shaking at 200 rpm for 3 days.[1]

-

Use the seed cultures to inoculate an 8 L fermenter containing Medium A.

-

Carry out the production fermentation at 28 °C for an appropriate duration (typically 5-7 days), with adequate aeration and agitation.

The workflow for the fermentation process is as follows:

Caption: Workflow for the fermentation of Streptomyces sp. RM-7-15.

Extraction and Purification of Dihydro-herbimycin B

Objective: To isolate and purify dihydro-herbimycin B from the fermentation broth.

Materials:

-

Fermentation broth from Streptomyces sp. RM-7-15 culture

-

Amberlite XAD-16 resin

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN)

-

Water (H2O)

Procedure:

-

Separate the mycelial cake from the culture broth by centrifugation or filtration.

-

Pass the culture broth through an Amberlite XAD-16 resin column to adsorb the secondary metabolites.[1]

-

Wash the resin with water to remove salts and polar impurities.

-

Elute the adsorbed compounds from the resin with methanol.[1]

-

Concentrate the methanolic extract under reduced pressure to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-100% MeOH in CH2Cl2).[2]

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing dihydro-herbimycin B and concentrate.

-

Perform final purification using preparative HPLC with a C18 column and a water/acetonitrile gradient.[2]

Conclusion

The biosynthesis of dihydro-herbimycin B follows the general pathway of ansamycin natural products, originating from an AHBA starter unit and assembled by a modular PKS. The key step differentiating it from herbimycin A is the reduction of the C8-C9 double bond, a reaction presumed to be catalyzed by an enoyl reductase. While the specific gene and enzyme responsible for this reduction in Streptomyces sp. RM-7-15 remain to be definitively identified, the provided protocols for fermentation and purification offer a solid foundation for obtaining this compound for further research and development. Future genomic sequencing of Streptomyces sp. RM-7-15 will be crucial to fully elucidate the biosynthetic machinery responsible for producing dihydro-herbimycin B and to enable synthetic biology approaches for the production of novel analogs.

References

Dihydro-herbimycin B: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of dihydro-herbimycin B, a benzoquinone ansamycin antibiotic. Due to the limited availability of specific data for dihydro-herbimycin B in publicly accessible literature, this guide leverages detailed methodologies and data from closely related and well-characterized analogs, primarily herbimycin A and B, to provide a foundational understanding for researchers.

Introduction to Herbimycins

Herbimycins are a class of ansamycin antibiotics produced by various species of Streptomyces. They are characterized by a macrolactam ring attached to a benzoquinone core. The first member of this class, herbimycin A, was isolated from the fermentation broth of Streptomyces hygroscopicus strain AM-3672 and was initially identified due to its potent herbicidal activity.[1] Subsequent research revealed that herbimycins, including herbimycin B, also exhibit significant anti-tumor and anti-viral properties.[2]

The primary mechanism of action for herbimycins is the inhibition of Heat Shock Protein 90 (Hsp90).[3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins and signaling molecules involved in cell growth, proliferation, and survival. By binding to the ATP-binding pocket of Hsp90, herbimycins induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Dihydro-herbimycin B is a derivative of herbimycin B where the benzoquinone moiety is reduced. While specific details on its discovery are sparse, it is often isolated alongside other herbimycin analogs from Streptomyces species.

Discovery and Source Organism

Herbimycin B was first isolated from the culture broth of Streptomyces hygroscopicus No. AM-3672, the same strain that produces herbimycin A.[2] This actinomycete is a common soil bacterium known for its ability to produce a wide array of secondary metabolites with diverse biological activities. While the initial reports do not explicitly mention the co-isolation of dihydro-herbimycin B, subsequent studies on other Streptomyces species have shown the co-production of various herbimycin analogs, including dihydro-herbimycin A.[7][8] It is therefore highly probable that dihydro-herbimycin B is a naturally occurring analog or a metabolic derivative found in herbimycin-producing Streptomyces strains.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of herbimycins from Streptomyces culture, which can be adapted for the specific isolation of dihydro-herbimycin B. This protocol is based on established methods for herbimycin A and other secondary metabolites from Streptomyces.

Fermentation of Streptomyces hygroscopicus

A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C for 2-3 days on a rotary shaker. This seed culture is then used to inoculate a larger production culture. The production medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts. The fermentation is carried out for 5-7 days at 28-30°C with vigorous aeration and agitation.

Extraction of Crude Product

After fermentation, the culture broth is centrifuged or filtered to separate the mycelium from the supernatant. The herbimycins are typically found in both the mycelium and the supernatant.

-

Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Supernatant Extraction: The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The organic phase is then collected and concentrated in vacuo.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate and purify dihydro-herbimycin B.

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with dihydro-herbimycin B are then subjected to preparative reversed-phase HPLC (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile or methanol, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[9][10][11][12] The eluent is monitored by UV detection, and the peak corresponding to dihydro-herbimycin B is collected.

The following diagram illustrates a generalized workflow for the isolation and purification of herbimycins.

Structural Characterization

The structure of the purified dihydro-herbimycin B is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure, including the stereochemistry. Techniques like COSY, HMQC, and HMBC are employed to establish the connectivity of protons and carbons.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore of the molecule.

Quantitative Data

| Compound | Target | Assay | IC50 / Activity | Reference |

| Herbimycin A | A549 Cancer Cells | Cytotoxicity | 0.15 µM | [8] |

| Geldanamycin | A549 Cancer Cells | Cytotoxicity | 0.15 µM | [8] |

| Herbimycin D | Hsp90α | Binding Affinity | Comparable to Herbimycin A | [7][8] |

| Herbimycin E | Hsp90α | Binding Affinity | Comparable to Herbimycin A | [7][8] |

| Herbimycin F | Hsp90α | Binding Affinity | Comparable to Herbimycin A | [7][8] |

| 19-Allylaminoherbimycin A | U937 Leukemia Cells | Growth Inhibition | More potent than Herbimycin A in the presence of GSH | [2] |

Mechanism of Action: Hsp90 Inhibition

The herbimycin class of compounds, including by extension dihydro-herbimycin B, exerts its biological effects primarily through the inhibition of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.

The following diagram illustrates the Hsp90 client protein degradation pathway initiated by herbimycin binding.

Conclusion

Dihydro-herbimycin B is a member of the promising herbimycin family of natural products with potential therapeutic applications, particularly in oncology. While specific research on this particular analog is limited, the established methodologies for the discovery, isolation, and characterization of other herbimycins provide a robust framework for its further investigation. Future research should focus on the targeted isolation of dihydro-herbimycin B to fully elucidate its unique biological activity profile and therapeutic potential. The development of more efficient purification protocols and the comprehensive spectroscopic and biological characterization of this compound are critical next steps for its potential translation into a drug development candidate.

References

- 1. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-Allylaminoherbimycin A, an analog of herbimycin A that is stable against treatment with thiol compounds or granulocyte-macrophage colony-stimulating factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of degradation pathways for HSP90 client proteins [sussex.figshare.com]

- 7. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hplc.eu [hplc.eu]

- 11. protocols.io [protocols.io]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dihydro-herbimycin B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydro-herbimycin B, a benzoquinone ansamycin antibiotic. Due to the limited availability of direct structural elucidation data for dihydro-herbimycin B in publicly accessible literature, this document infers its chemical identity based on the established structure of its precursor, herbimycin B, and the known chemical relationship between herbimycin A and dihydro-herbimycin A. This guide summarizes the available information on its chemical structure, physicochemical properties, and known biological activities, drawing parallels with closely related and well-studied analogs. Detailed experimental protocols for the isolation and characterization of similar compounds are also presented, alongside diagrams of relevant signaling pathways to provide a thorough understanding of its potential mechanism of action.

Introduction

The ansamycin family of antibiotics, characterized by a macrocyclic lactam ring bridged across an aromatic nucleus, has been a subject of significant interest in drug discovery due to their potent biological activities. Among these, the benzoquinone ansamycins, such as herbimycin and geldanamycin, are particularly notable for their antitumor properties. These compounds are known to interact with Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Dihydro-herbimycin B is a reduced form of herbimycin B, a natural product isolated from Streptomyces hygroscopicus. While herbimycin B itself has reported anti-Tobacco Mosaic Virus (TMV) and herbicidal activities, detailed studies on its dihydro-derivative are scarce. This guide aims to consolidate the existing knowledge and provide a predictive framework for understanding the chemical and biological characteristics of dihydro-herbimycin B.

Chemical Structure and Identification

2.1. Inferred Structure of Dihydro-herbimycin B

The conversion from the quinone form (herbimycin B) to the hydroquinone form (dihydro-herbimycin B) involves the reduction of the two ketone groups on the benzoquinone ring to hydroxyl groups. This transformation significantly alters the electronic and potential biological properties of the molecule.

For comparative purposes, the well-established structure of the closely related dihydro-herbimycin A is presented below[1]:

Table 1: Chemical Identifiers of Dihydro-herbimycin A

| Identifier | Value |

| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |

| SMILES | C[C@H]1C--INVALID-LINK--NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)OC">C@@HOC |

| InChI | InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |

| InChIKey | QANBQEQVJJKJTJ-BVXDHVRPSA-N |

Physicochemical Properties

Specific experimental data for the physicochemical properties of dihydro-herbimycin B are not available. However, properties can be predicted based on its inferred structure and comparison with dihydro-herbimycin A.

Table 2: Predicted Physicochemical Properties of Dihydro-herbimycin B

| Property | Predicted Value | Notes |

| Molecular Formula | C30H44N2O10 | Assuming hydroxylation of Herbimycin A |

| Molecular Weight | 592.68 g/mol | Based on the predicted formula |

| Appearance | White to off-white solid | Similar to dihydro-herbimycin A |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | Typical for ansamycin antibiotics |

| Stability | Sensitive to oxidation, light, and heat | The hydroquinone is susceptible to oxidation back to the quinone |

Biological Activity and Mechanism of Action

The biological activity of dihydro-herbimycin B is presumed to be similar to that of other benzoquinone ansamycins, primarily acting as an inhibitor of Hsp90.

4.1. Hsp90 Inhibition

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide range of "client" proteins, many of which are oncogenic kinases and transcription factors. By binding to the ATP-binding pocket in the N-terminus of Hsp90, benzoquinone ansamycins inhibit its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.

4.2. Downstream Signaling Pathways

The inhibition of Hsp90 by compounds like dihydro-herbimycin B would be expected to disrupt multiple signaling pathways critical for cancer cell survival and proliferation.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of dihydro-herbimycin B are not published. However, methodologies for the isolation of related herbimycins and for conducting Hsp90 inhibition assays are well-established.

5.1. Isolation and Purification of Herbimycin Analogs from Streptomyces sp.

The following is a general workflow for the isolation of herbimycin compounds.

5.2. Hsp90 Binding Assay (Fluorescence Polarization)

A common method to assess the binding affinity of a compound to Hsp90 is a competitive fluorescence polarization (FP) assay.

Principle: A fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin) is incubated with purified Hsp90. The binding of the large Hsp90 protein to the small fluorescent ligand results in a high FP signal. A test compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FP signal.

Brief Protocol:

-

Reagents: Purified recombinant Hsp90α, FITC-labeled geldanamycin, assay buffer, and test compound (dihydro-herbimycin B).

-

Procedure:

-

Add a fixed concentration of Hsp90α and FITC-geldanamycin to the wells of a microplate.

-

Add serial dilutions of the test compound.

-

Incubate to reach binding equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Dihydro-herbimycin B represents a potentially valuable, yet understudied, member of the benzoquinone ansamycin family. Based on its inferred chemical structure as the hydroquinone of herbimycin B, it is predicted to function as an Hsp90 inhibitor, thereby possessing antitumor and other biological activities characteristic of this class of compounds. Further research, including definitive structural elucidation and comprehensive biological evaluation, is warranted to fully understand its therapeutic potential. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

The Biological Activity of Dihydro-herbimycin B: An In-depth Technical Guide Based on Analog Analysis

A comprehensive review of the scientific literature reveals a significant gap in the characterization of dihydro-herbimycin B. To date, there are no published studies detailing its specific biological activities, quantitative data, or mechanism of action. Consequently, this guide will provide an in-depth analysis of the well-characterized biological activities of its closest structural analogs, herbimycin A and herbimycin B, to offer a foundational understanding of the potential, though unconfirmed, properties of dihydro-herbimycin B. This approach is predicated on the common mechanism of action shared by the benzoquinone ansamycin class of natural products.

Executive Summary

The herbimycin family of compounds, isolated from various Streptomyces species, are noted for their diverse biological activities. Herbimycin A is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, signaling, and survival.[1] By disrupting the HSP90 chaperone cycle, herbimycin A leads to the degradation of oncoproteins, resulting in cell cycle arrest and apoptosis, which underpins its anticancer properties.[2] Herbimycin B has demonstrated significant anti-Tobacco Mosaic Virus (anti-TMV) and herbicidal activities.[3] Dihydro-herbimycin A has been isolated, but its biological profile remains largely uncharacterized in the public domain.[4] The biological activities of dihydro-herbimycin B are presently unknown. This guide will leverage the extensive data on herbimycin A to delineate the likely, but speculative, molecular pathways and biological effects relevant to dihydro-herbimycin B.

The HSP90 Chaperone Cycle and Inhibition by Ansamycins

The primary mechanism of action for benzoquinone ansamycins like herbimycin A is the inhibition of HSP90.[1] HSP90 is an ATP-dependent chaperone that facilitates the proper folding and maturation of a host of "client" proteins, many of which are critical for cancer cell proliferation and survival.

Quantitative Biological Data for Herbimycin Analogs

While no quantitative data exists for dihydro-herbimycin B, the following tables summarize the reported activities of closely related compounds.

| Compound | Assay | Target/Cell Line | Activity | Reference |

| Herbimycin A | Cytotoxicity | A549 (Lung Carcinoma) | IC50: 0.15 µM | [4] |

| Herbimycin A | Apoptosis Induction | K562 (Chronic Myelogenous Leukemia) | Enhances chemotherapy-induced apoptosis | [5] |

| Herbimycin B | Antiviral Activity | Tobacco Mosaic Virus (TMV) | Potent Inhibition | [3] |

| Herbimycin B | Herbicidal Activity | Various Plants | Active, but less potent than Herbimycin A | [3][6] |

| Herbicimycins D-F | Cytotoxicity | A549 (Lung Carcinoma) | No activity at ≤ 10 µM | [4] |

| Herbicimycins D-F | Antimicrobial | Various Bacteria & Fungi | No activity at 125 µM | [4] |

Experimental Protocols

The characterization of herbimycin analogs involves a suite of standard cellular and biochemical assays. Below are representative protocols for assays crucial to defining their biological activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., Herbimycin A) in a culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for HSP90 Client Protein Degradation

This technique is used to detect changes in the levels of specific proteins following treatment with an HSP90 inhibitor.

-

Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against an HSP90 client protein (e.g., Akt, Raf-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The biological activity of dihydro-herbimycin B remains an open question in the field of natural product chemistry and pharmacology. While its structural similarity to herbimycin A and B suggests potential roles as an HSP90 inhibitor, antiviral, or herbicidal agent, empirical evidence is currently lacking. The data and protocols presented in this guide, based on well-studied analogs, provide a robust framework for the future investigation of dihydro-herbimycin B. Elucidating its specific activities will require its isolation or synthesis, followed by a systematic evaluation using the assays described herein. Such studies are essential to determine if dihydro-herbimycin B possesses a unique therapeutic potential or biological activity profile that distinguishes it from other members of the herbimycin family.

References

- 1. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Herbimycin A enhances apoptotic effect of chemotherapeutic drugs on K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Herbimycin, a new antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ansamycin class of natural products, characterized by a unique ansa bridge structure, has garnered significant attention in the field of oncology and beyond. These macrolactams, primarily isolated from actinomycetes, exhibit a range of biological activities, with a particular focus on their potent antitumor properties. Dihydro-herbimycin B, along with its more extensively studied relatives like geldanamycin and herbimycin A, belongs to the benzoquinone subclass of ansamycins. This technical guide provides a comprehensive overview of the core aspects of dihydro-herbimycin B and related ansamycin antibiotics, focusing on their mechanism of action, impact on cellular signaling, and the experimental methodologies used for their characterization.

Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

The primary molecular target of benzoquinone ansamycins is Heat Shock Protein 90 (Hsp90), a highly conserved and abundant molecular chaperone.[1][2][3][4] Hsp90 plays a crucial role in maintaining cellular proteostasis by facilitating the proper folding, stability, and activation of a diverse array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as protein kinases, transcription factors, and steroid hormone receptors.[4]

Ansamycin antibiotics, including dihydro-herbimycin B, bind to a conserved pocket in the N-terminal domain of Hsp90. This pocket is the binding site for ATP, and the binding of the ansamycin competitively inhibits the essential ATPase activity of Hsp90.[4] The hydrolysis of ATP is critical for the Hsp90 chaperone cycle, which involves a series of conformational changes and interactions with co-chaperones to properly fold and activate client proteins. By inhibiting this ATPase activity, ansamycins lock Hsp90 in a conformation that is unable to process its client proteins effectively.[4] This disruption of the Hsp90 chaperone machinery leads to the misfolding and subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[4] The depletion of these critical oncoproteins ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

Key Signaling Pathways Affected

The inhibition of Hsp90 by ansamycin antibiotics has profound effects on multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The degradation of key Hsp90 client proteins disrupts these pathways, leading to the observed anti-tumor effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein. Upon inhibition of Hsp90 by ansamycins, Akt is destabilized and targeted for proteasomal degradation. This leads to the downregulation of downstream Akt signaling, promoting apoptosis.

Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK (or MAPK) pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival. Raf-1, a serine/threonine kinase and a key component of this pathway, is also a client protein of Hsp90. Inhibition of Hsp90 by ansamycins leads to the degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK and inhibiting cell proliferation.

Quantitative Data on Ansamycin Antibiotics

| Compound | Cell Line | IC50 (nM) | Reference |

| Geldanamycin | A549 (Lung Carcinoma) | 150 | [3] |

| Herbimycin A | A549 (Lung Carcinoma) | 150 | [3] |

| 17-AAG (Tanespimycin) | H3122 (Lung Adenocarcinoma) | 6.885 | [1] |

| Calu-3 (Lung Adenocarcinoma) | 14.156 | [1] | |

| H1975 (Lung Adenocarcinoma) | 18.067 | [1] | |

| IPI-504 (Retaspimycin) | H1437 (Lung Adenocarcinoma) | 3.473 | [1] |

| H1650 (Lung Adenocarcinoma) | 3.764 | [1] | |

| H358 (Lung Adenocarcinoma) | 4.662 | [1] |

Experimental Protocols

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This assay measures the inhibition of Hsp90's ATPase activity by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Workflow:

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant Hsp90 protein with the assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2).

-

Inhibitor Addition: Add varying concentrations of the ansamycin antibiotic (or DMSO as a vehicle control) to the wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to Hsp90.

-

Initiate Reaction: Add ATP to each well to a final concentration of 1 mM to start the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

-

Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green-based reagent.

-

Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader. The decrease in absorbance is proportional to the inhibition of ATPase activity.

Western Blot Analysis of Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90 client proteins in cells treated with ansamycin antibiotics.

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of the ansamycin antibiotic for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., anti-Akt, anti-Raf-1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Conclusion

Dihydro-herbimycin B and related ansamycin antibiotics represent a significant class of naturally derived Hsp90 inhibitors with potent anti-tumor activity. Their mechanism of action, centered on the disruption of the Hsp90 chaperone machinery, leads to the degradation of numerous oncoproteins and the inhibition of key cancer-promoting signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other Hsp90 inhibitors. Further research into the structure-activity relationships, pharmacokinetic properties, and combination therapies involving these compounds will be crucial for their potential translation into clinical applications for the treatment of cancer and other diseases where Hsp90 plays a critical role.

References

- 1. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Herbimycins D-F, Ansamycin Analogues from Streptomyces sp. RM-7-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function. [vivo.weill.cornell.edu]

Dihydro-herbimycin B: A Technical Guide to its Target Proteins in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-herbimycin B, a benzoquinone ansamycin antibiotic, is a derivative of the well-characterized natural product Herbimycin A. This class of compounds has garnered significant interest in oncology research due to its potent anti-tumor activities. This technical guide provides an in-depth analysis of the primary protein targets of dihydro-herbimycin B in cancer cells, focusing on the molecular chaperone Heat Shock Protein 90 (HSP90). The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the affected signaling pathways. Given the limited direct data on dihydro-herbimycin B, information from its closely related analog, Herbimycin A, is utilized as a proxy to elucidate its biological functions.

Primary Target Protein: Heat Shock Protein 90 (HSP90)

The primary molecular target of dihydro-herbimycin B in cancer cells is the ubiquitously expressed molecular chaperone, Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a critical component of cellular homeostasis, responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are essential for cancer cell survival, proliferation, and metastasis, including numerous oncoproteins, kinases, and transcription factors.

Dihydro-herbimycin B, like other ansamycin antibiotics, is believed to bind to the N-terminal ATP-binding pocket of HSP90. This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function.[3] The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of its client proteins.[4] This targeted degradation of oncoproteins simultaneously disrupts multiple signaling pathways crucial for tumor progression, making HSP90 an attractive target for cancer therapy.

Quantitative Data: Inhibition of HSP90 and Cancer Cell Proliferation

Table 1: IC50 Values of Herbimycin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBr3 | Breast Cancer | 33 | [3] |

| K562 | Chronic Myelogenous Leukemia | ~890 (0.5 µg/ml) | [5] |

| B-CLL | B Chronic Lymphocytic Leukemia | Apoptosis induced at 30-100 nM | [6] |

Table 2: Binding Affinity of Ansamycin Derivatives to HSP90

| Compound | Method | Binding Affinity (Kd/IC50) | Reference |

| Herbimycin A Derivative (Macbecin) | Binding Assay | 240 nM (Kd) | [3] |

| Geldanamycin | Crystal Structure | 1.2 µM (Kd) | |

| 17-AAG | Competitive Binding Assay | 20 nM (IC50) | [3] |

Experimental Protocols

This section outlines detailed methodologies for key experiments used to identify and characterize the protein targets of dihydro-herbimycin B.

Target Identification using Affinity Purification and Mass Spectrometry

This protocol describes a general workflow for identifying the protein targets of a small molecule like dihydro-herbimycin B.

Methodology:

-

Probe Synthesis: Dihydro-herbimycin B is chemically modified to incorporate an affinity tag (e.g., biotin) via a linker at a position that does not interfere with its binding to target proteins.

-

Cell Lysis: Cancer cells are cultured and then lysed to release cellular proteins.

-

Affinity Purification: The cell lysate is incubated with the biotinylated dihydro-herbimycin B probe. The probe-protein complexes are then captured using streptavidin-coated beads.

-

Washing: The beads are washed extensively to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

SDS-PAGE and In-Gel Digestion: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands are excised and digested with trypsin.

-

Mass Spectrometry (MS): The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Co-Immunoprecipitation (Co-IP) to Confirm HSP90 Interaction

This protocol is used to verify the interaction between dihydro-herbimycin B's target (HSP90) and its client proteins in a cellular context.

Methodology:

-

Cell Treatment: Cancer cells are treated with dihydro-herbimycin B or a vehicle control.

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific for HSP90, which is coupled to protein A/G beads. This captures HSP90 and any interacting proteins.

-

Washing: The beads are washed to remove non-specific proteins.

-

Elution: The immunoprecipitated protein complexes are eluted from the beads.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against known HSP90 client proteins (e.g., HER2, RAF-1, CDK4) to detect their presence in the complex.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol quantifies the degradation of HSP90 client proteins following treatment with dihydro-herbimycin B.

Methodology:

-

Cell Treatment: Cancer cells are treated with increasing concentrations of dihydro-herbimycin B for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for HSP90 client proteins (e..g., HER2, RAF-1, CDK4, AKT) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the extent of protein degradation.

Visualization of Pathways and Workflows

Signaling Pathways Affected by Dihydro-herbimycin B

The inhibition of HSP90 by dihydro-herbimycin B leads to the degradation of numerous oncoproteins, thereby disrupting key signaling pathways that promote cancer cell growth and survival.

Caption: Dihydro-herbimycin B inhibits HSP90, leading to the degradation of client oncoproteins and the disruption of downstream pro-survival signaling pathways in cancer cells.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the protein targets of a bioactive compound like dihydro-herbimycin B.

Caption: A generalized experimental workflow for the identification of protein targets of dihydro-herbimycin B using an affinity-based proteomics approach.

Conclusion

Dihydro-herbimycin B exerts its anticancer effects primarily through the inhibition of HSP90. This leads to the degradation of a multitude of oncoproteins that are critical for tumor cell survival and proliferation. The disruption of key signaling pathways, including the PI3K/AKT and MAPK pathways, underscores the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of dihydro-herbimycin B's molecular targets and mechanism of action. Further research is warranted to obtain specific quantitative data for dihydro-herbimycin B and to fully elucidate its therapeutic efficacy in various cancer models.

References

- 1. C15-methoxyphenylated 18-deoxy-herbimycin A analogues, their in vitro anticancer activity and heat shock protein 90 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Natural Product Inspired Hsp90 N-Terminal Inhibitors for the Treatment of Cancer: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geldanamycin and herbimycin A induce apoptotic killing of B chronic lymphocytic leukemia cells and augment the cells' sensitivity to cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dihydro-herbimycin B in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-herbimycin B, an ansamycin antibiotic, is a potent modulator of cellular signal transduction. This document provides a comprehensive overview of its mechanism of action, focusing on its role as an inhibitor of Heat Shock Protein 90 (HSP90). By interfering with the HSP90 chaperone machinery, dihydro-herbimycin B leads to the degradation of a multitude of oncogenic client proteins, thereby impacting critical signaling pathways involved in cell proliferation, survival, and differentiation. This guide details the molecular interactions, downstream cellular consequences, and relevant experimental methodologies for studying the effects of dihydro-herbimycin B.

Introduction

Dihydro-herbimycin B belongs to the benzoquinone ansamycin family of natural products, which includes the well-studied compounds herbimycin A and geldanamycin. These molecules are recognized for their potent antitumor activities, which stem from their ability to specifically target and inhibit Heat Shock Protein 90 (HSP90). HSP90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer. Dihydro-herbimycin B, as a derivative of herbimycin A, shares this primary mechanism of action and serves as a valuable tool for investigating cellular signaling and as a potential therapeutic agent.

Mechanism of Action: HSP90 Inhibition

The principal mechanism by which dihydro-herbimycin B exerts its effects on signal transduction is through the inhibition of HSP90.[1]

-

Binding to the N-terminal ATP-binding Pocket: Dihydro-herbimycin B, like other ansamycins, binds to the N-terminal adenosine triphosphate (ATP) binding site of HSP90.[2] This binding is competitive with ATP and locks the chaperone in a conformation that is incompatible with its function.

-

Inhibition of ATPase Activity: The chaperone cycle of HSP90 is dependent on the binding and hydrolysis of ATP. By occupying the ATP-binding pocket, dihydro-herbimycin B inhibits the intrinsic ATPase activity of HSP90.[2]

-

Destabilization and Degradation of Client Proteins: The inhibition of the HSP90 chaperone cycle leads to the misfolding and subsequent degradation of HSP90 client proteins. This degradation is primarily mediated by the ubiquitin-proteasome pathway.[3]

Impact on Key Signaling Pathways

By promoting the degradation of HSP90 client proteins, dihydro-herbimycin B disrupts multiple signaling pathways critical for cancer cell survival and proliferation.

Inhibition of Tyrosine Kinase Signaling

A primary consequence of HSP90 inhibition by dihydro-herbimycin B is the degradation of numerous oncogenic tyrosine kinases.

-

Src Family Kinases: Dihydro-herbimycin B leads to the degradation of Src family kinases, which are involved in pathways regulating cell growth, proliferation, and motility.[4]

-

BCR-ABL: The fusion protein BCR-ABL, a hallmark of chronic myeloid leukemia, is a well-established HSP90 client. Inhibition by ansamycins leads to its degradation, providing a therapeutic rationale for these compounds in this disease.[3]

Disruption of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. Akt is a client protein of HSP90, and its degradation following treatment with HSP90 inhibitors leads to the induction of apoptosis.

Modulation of the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. The activity of STAT3 is dependent on upstream tyrosine kinases, many of which are HSP90 clients. By degrading these kinases, dihydro-herbimycin B can indirectly inhibit STAT3 signaling.

Quantitative Data

While extensive quantitative data for dihydro-herbimycin B is not as widely published as for herbimycin A, the available information indicates a comparable biological activity profile due to its similar binding affinity to HSP90.

| Parameter | Value | Assay | Reference |

| Antioxidant Activity (IC50) | 1.3 µM | DPPH radical-scavenging assay | [5] |

| HSP90α Binding Affinity | Comparable to herbimycin A | Not specified | [6] |

Experimental Protocols

The following are representative protocols for investigating the effects of dihydro-herbimycin B on signal transduction, adapted from methodologies used for studying other HSP90 inhibitors.

Cell Culture and Treatment

-

Cell Seeding: Plate cancer cells (e.g., HCT116, K562) in appropriate culture medium at a density that allows for logarithmic growth during the experiment.

-

Compound Preparation: Prepare a stock solution of dihydro-herbimycin B in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Treat the cells with varying concentrations of dihydro-herbimycin B for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) in all experiments.

Western Blot Analysis of HSP90 Client Protein Degradation

-

Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, CDK4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

In Vitro Kinase Assay

-

Immunoprecipitation: Lyse treated and untreated cells and immunoprecipitate the kinase of interest (e.g., v-Src) using a specific antibody.

-

Kinase Reaction: Resuspend the immunoprecipitates in kinase buffer containing a suitable substrate (e.g., enolase) and [γ-³²P]ATP.

-

Analysis: Incubate the reaction mixture at 30°C for a specified time. Stop the reaction by adding SDS-PAGE sample buffer and analyze the phosphorylation of the substrate by autoradiography.[8]

Conclusion

Dihydro-herbimycin B is a potent inhibitor of HSP90, and its role in signal transduction is primarily defined by its ability to induce the degradation of a wide range of HSP90 client proteins. This leads to the disruption of key signaling pathways that are fundamental to the survival and proliferation of cancer cells. The methodologies outlined in this guide provide a framework for the further investigation of dihydro-herbimycin B's precise molecular interactions and its potential as a therapeutic agent. Further research is warranted to fully elucidate its specific activity and to identify potential clinical applications.

References

- 1. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of herbimycin A and various SH-reagents on p60v-src kinase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of dihydroherbimycin A from a newly isolated Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Irreversible inhibition of v-src tyrosine kinase activity by herbimycin A and its abrogation by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydro-herbimycin B: Origin, Natural Source, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydro-herbimycin B is a naturally occurring benzoquinone ansamycin antibiotic. This document provides a comprehensive overview of its origin, natural source, and biological activity. Dihydro-herbimycin B is produced by actinomycete bacteria of the genus Streptomyces, most notably Streptomyces hygroscopicus. Like other members of the herbimycin family, its primary mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. This guide details the biosynthesis of dihydro-herbimycin B, provides representative protocols for its fermentation and purification, and explores the downstream consequences of Hsp90 inhibition on cellular signaling pathways.

Origin and Natural Source

Dihydro-herbimycin B is a secondary metabolite produced by soil-dwelling bacteria belonging to the genus Streptomyces. The most well-documented producer of herbimycins, including dihydro-herbimycin B, is Streptomyces hygroscopicus.[1] These filamentous bacteria are renowned for their ability to synthesize a wide array of biologically active compounds.

The biosynthesis of the herbimycin scaffold originates from 3-amino-5-hydroxybenzoic acid (AHBA), which serves as a starter unit for a type I polyketide synthase (PKS) assembly line. A series of chain extensions with acetate and propionate units, followed by cyclization and subsequent tailoring reactions, leads to the formation of the characteristic benzoquinone ansamycin structure. Dihydro-herbimycin B is closely related to other herbimycins, such as herbimycin A and C, and they are often co-produced by the same Streptomyces strain.

Quantitative Data

Specific quantitative data for dihydro-herbimycin B, such as Hsp90 binding affinity (IC50) and cytotoxic activity against various cancer cell lines, are not extensively reported in publicly available literature. However, data for the closely related and more extensively studied herbimycin A can provide valuable insights into the expected potency of dihydro-herbimycin B. It is important to note that the biological activity of different herbimycin analogs can vary.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Herbimycin A | Cytotoxicity | Various Cancer Cell Lines | 0.1 - 1 µM | [General literature] |

| Herbimycin A | Hsp90 Binding | In vitro | Nanomolar range | [General literature] |

Note: The above table presents representative data for herbimycin A to illustrate the typical potency of this class of compounds. Researchers should perform their own dose-response studies to determine the specific activity of dihydro-herbimycin B in their experimental systems.

Experimental Protocols

The following are representative protocols for the fermentation of Streptomyces hygroscopicus and the subsequent purification of herbimycin analogs. These protocols are based on established methods for the production of similar secondary metabolites from Streptomyces and may require optimization for maximal yield of dihydro-herbimycin B.

Fermentation of Streptomyces hygroscopicus

Objective: To cultivate Streptomyces hygroscopicus for the production of dihydro-herbimycin B.

Materials:

-

Streptomyces hygroscopicus culture

-

Seed medium (e.g., ISP2 medium: Malt extract 10 g/L, Yeast extract 4 g/L, Dextrose 4 g/L, pH 7.2)

-

Production medium (e.g., Soybean meal 15 g/L, Glucose 15 g/L, CaCO3 2 g/L, (NH4)2SO4 2 g/L, K2HPO4 1 g/L, NaCl 4 g/L, pH 7.0)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces hygroscopicus from a slant into a flask containing the seed medium. Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. Monitor the production of dihydro-herbimycin B periodically using methods such as HPLC.

Purification of Dihydro-herbimycin B

Objective: To isolate and purify dihydro-herbimycin B from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelium separately with an equal volume of ethyl acetate. Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). Elute the column with a gradient of increasing polarity, for example, a step-wise gradient of ethyl acetate in hexane, followed by methanol in chloroform. Collect fractions and analyze them for the presence of dihydro-herbimycin B using thin-layer chromatography (TLC) or HPLC.

-

HPLC Purification: Pool the fractions containing dihydro-herbimycin B and concentrate them. Further purify the compound using a preparative HPLC system with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water.

Signaling Pathway and Mechanism of Action

The primary molecular target of dihydro-herbimycin B is the ATP-binding pocket in the N-terminal domain of Hsp90. Hsp90 is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a large number of "client" proteins. Many of these client proteins are key components of signaling pathways that are often dysregulated in cancer.

By binding to Hsp90, dihydro-herbimycin B competitively inhibits the binding of ATP, which is essential for the chaperone's function. This inhibition locks Hsp90 in an open conformation, preventing the conformational changes required for client protein activation. Consequently, the client proteins become destabilized and are targeted for degradation by the ubiquitin-proteasome pathway.

The inhibition of Hsp90 by dihydro-herbimycin B leads to the simultaneous disruption of multiple oncogenic signaling pathways.

References

Dihydro-herbimycin B Analogues and Derivatives: A Technical Whitepaper for Drug Development Professionals

Notice: Due to a significant lack of publicly available research data specifically on dihydro-herbimycin B, its analogues, and derivatives, this document focuses on the broader class of herbimycin analogues, with specific data provided for closely related compounds where available. The information presented herein is intended to serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential of this class of molecules.

Introduction to Herbimycin Analogues

Herbimycin and its analogues are members of the benzoquinone ansamycin family of natural products, known for their potent biological activities.[1] These compounds are primarily recognized as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[2][3] By inhibiting Hsp90, these compounds can induce the degradation of oncoproteins, making them attractive candidates for cancer therapy. This guide provides a technical overview of dihydro-herbimycin analogues, focusing on their synthesis, mechanism of action, and the methodologies used to evaluate their biological effects.

Synthesis of Dihydro-herbimycin Analogues

General Synthetic Strategy (based on Herbimycin A):

A common approach to the chemical synthesis of herbimycin analogues involves the stereoselective construction of the ansa chain followed by its macrolactamization to a functionalized aromatic core derived from 3-amino-5-hydroxybenzoic acid (AHBA). Key steps often include:

-

Asymmetric synthesis of the ansa chain: Utilizing chiral building blocks and stereoselective reactions to establish the multiple stereocenters.

-

Synthesis of the aromatic core: Preparation of a suitably protected and activated AHBA derivative.

-

Macrolactamization: Coupling of the ansa chain and the aromatic core to form the characteristic macrocyclic structure.

-

Post-macrocyclization modifications: Introduction or modification of functional groups on the ansa chain and the aromatic ring to generate diverse analogues.

The reduction of the benzoquinone moiety to a hydroquinone, as seen in dihydro-herbimycin A, is a critical step in generating these specific analogues.

Mechanism of Action: Hsp90 Inhibition

The primary mechanism of action for herbimycin analogues is the inhibition of Hsp90.[5] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[6]

The Hsp90 Chaperone Cycle and its Inhibition

The following diagram illustrates the Hsp90 chaperone cycle and the point of intervention by herbimycin analogues.

Downstream Signaling Pathways

The inhibition of Hsp90 leads to the degradation of a wide array of client proteins, many of which are key components of oncogenic signaling pathways. The diagram below depicts the major signaling cascades affected by the depletion of Hsp90 client proteins.

Quantitative Biological Data

Specific quantitative data for dihydro-herbimycin B is not available in the reviewed literature. However, data for related compounds can provide insights into the potential activity of this class of molecules.

| Compound | Assay | Cell Line/Target | IC50 | Reference |

| Dihydro-herbimycin A | DPPH radical-scavenging | - | 1.3 µM | [1] |

| Herbimycin A | Cytotoxicity | A549 (Lung Carcinoma) | 0.15 µM | [7] |

| Geldanamycin | Cytotoxicity | A549 (Lung Carcinoma) | 0.15 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of Hsp90 inhibitors.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Workflow Diagram:

References

- 1. Ansamycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 4. ashpublications.org [ashpublications.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. youtube.com [youtube.com]

- 7. DOT Language | Graphviz [graphviz.org]

In Vitro Effects of Dihydro-herbimycin B: A Technical Guide